molecular formula C16H15BrClN5O4S B12458612 N'-({6-Bromoimidazo[1,2-A]pyridin-3-YL}methylidene)-N,2-dimethyl-5-nitrobenzenesulfonohydrazide hydrochloride

N'-({6-Bromoimidazo[1,2-A]pyridin-3-YL}methylidene)-N,2-dimethyl-5-nitrobenzenesulfonohydrazide hydrochloride

Cat. No.: B12458612
M. Wt: 488.7 g/mol
InChI Key: VOUDEIAYNKZQKM-UHFFFAOYSA-N
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Description

N’-({6-Bromoimidazo[1,2-A]pyridin-3-YL}methylidene)-N,2-dimethyl-5-nitrobenzenesulfonohydrazide hydrochloride is a complex organic compound that features a unique combination of functional groups. This compound is of significant interest in the fields of organic synthesis, medicinal chemistry, and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-({6-Bromoimidazo[1,2-A]pyridin-3-YL}methylidene)-N,2-dimethyl-5-nitrobenzenesulfonohydrazide hydrochloride typically involves multiple steps, starting from commercially available precursors. One common route involves the initial formation of the 6-bromoimidazo[1,2-a]pyridine core, which is then functionalized through a series of reactions including bromination, cyclization, and sulfonation . The reaction conditions often require the use of specific solvents, catalysts, and temperature controls to ensure high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve the desired quality and quantity of the compound .

Chemical Reactions Analysis

Types of Reactions

N’-({6-Bromoimidazo[1,2-A]pyridin-3-YL}methylidene)-N,2-dimethyl-5-nitrobenzenesulfonohydrazide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols . The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures, specific solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific transformation being carried out. For example, oxidation of the nitro group can yield nitroso or hydroxylamine derivatives, while substitution reactions can introduce various functional groups into the imidazo[1,2-a]pyridine ring .

Mechanism of Action

The mechanism of action of N’-({6-Bromoimidazo[1,2-A]pyridin-3-YL}methylidene)-N,2-dimethyl-5-nitrobenzenesulfonohydrazide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-({6-Bromoimidazo[1,2-A]pyridin-3-YL}methylidene)-N,2-dimethyl-5-nitrobenzenesulfonohydrazide hydrochloride is unique due to its combination of a brominated imidazo[1,2-a]pyridine core with a nitrobenzenesulfonohydrazide moiety. This unique structure imparts specific chemical reactivity and biological activity, distinguishing it from other similar compounds .

Biological Activity

N'-({6-Bromoimidazo[1,2-A]pyridin-3-YL}methylidene)-N,2-dimethyl-5-nitrobenzenesulfonohydrazide hydrochloride, commonly referred to as PIK-75 hydrochloride, is a synthetic compound with significant potential in medicinal chemistry, particularly in cancer research. This article aims to explore its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

PIK-75 hydrochloride has a complex molecular structure characterized by the following features:

  • Molecular Formula : C₁₈H₁₈BrN₅O₃S
  • Molecular Weight : Approximately 488.7 g/mol
  • Functional Groups : Contains a bromoimidazo-pyridine moiety and a sulfonohydrazide group.

The compound exhibits reactivity typical of hydrazones and sulfonamides, allowing for hydrolysis under acidic or basic conditions and nucleophilic substitution reactions due to the presence of the bromo group.

PIK-75 hydrochloride functions primarily as a selective inhibitor of certain protein kinases. Its mechanism involves:

  • Inhibition of Kinase Activity : By selectively binding to specific kinases involved in cell signaling pathways, PIK-75 can disrupt processes related to cell proliferation and survival.
  • Induction of Apoptosis : Preliminary studies indicate that PIK-75 may promote apoptosis in cancer cells, contributing to its potential anti-tumor activity.

Table 1: Comparison of Similar Compounds

Compound NameKey FeaturesUnique Aspects
PIK-93Similar imidazo-pyridine structure; different substituentsMore potent against specific kinases
PIK-76Contains a similar sulfonamide group; variations in aromatic ringsBroader spectrum of kinase inhibition
PIK-77Related hydrazone derivative; different halogen substitutionEnhanced solubility profile

Anticancer Properties

Research indicates that PIK-75 hydrochloride has significant anticancer properties. Several studies have demonstrated its efficacy against various cancer cell lines:

  • IC50 Values : Studies report IC50 values ranging from 4 μM to 17 μM against different cancer cell lines such as A549 (lung cancer) and MDA-MB 231 (breast cancer) .

Other Biological Activities

PIK-75 hydrochloride is part of a broader class of hydrazones known for diverse biological activities:

  • Antimicrobial Activity : Hydrazones have shown antibacterial and antifungal properties.
  • Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory activity, making them potential candidates for treating inflammatory diseases .

Case Studies

  • Study on Antitumor Activity : A study evaluated the effects of various hydrazone derivatives on A549 lung cancer cells, finding that modifications in their structure significantly influenced their anticancer efficacy.
  • Kinase Inhibition Studies : Research conducted on several hydrazone derivatives indicated that they could effectively inhibit PI3 kinase p110α, a critical target in cancer therapy .

Properties

Molecular Formula

C16H15BrClN5O4S

Molecular Weight

488.7 g/mol

IUPAC Name

N-[(6-bromoimidazo[1,2-a]pyridin-3-yl)methylideneamino]-N,2-dimethyl-5-nitrobenzenesulfonamide;hydrochloride

InChI

InChI=1S/C16H14BrN5O4S.ClH/c1-11-3-5-13(22(23)24)7-15(11)27(25,26)20(2)19-9-14-8-18-16-6-4-12(17)10-21(14)16;/h3-10H,1-2H3;1H

InChI Key

VOUDEIAYNKZQKM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N(C)N=CC2=CN=C3N2C=C(C=C3)Br.Cl

Origin of Product

United States

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